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Compound of Interest

Compound Name: Uramil

Cat. No.: B086671 Get Quote

The most common and reliable laboratory method for synthesizing uramil is through the

reduction of nitrobarbituric acid. This process typically employs a metal catalyst in an acidic

medium. The following data and protocol are based on a verified procedure from Organic

Syntheses.

Quantitative Data Summary
For clarity and comparative purposes, the key quantitative parameters for the synthesis of

uramil via the reduction of nitrobarbituric acid are summarized in the table below.
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Parameter Value

Starting Material

Nitrobarbituric Acid 100 g (0.44 mole)

Reagents

Mossy Tin 250 g (2.1 gram atoms)

Concentrated Hydrochloric Acid ~3.6 L

Reaction Conditions

Temperature Boiling water bath

Reaction Time Until yellow color disappears

Product

Uramil (5-aminobarbituric acid) Data not explicitly provided in abstract

Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of uramil from nitrobarbituric

acid.[1]

Materials:

5-L flask

Nitrobarbituric acid

Mossy tin

Concentrated hydrochloric acid

Norite (activated carbon)

Sintered-glass funnel

Büchner funnel
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Ice bath

Desiccator with concentrated sulfuric acid

Desiccator with 40% sodium hydroxide

Procedure:

In a 5-L flask, combine 100 g (0.44 mole) of nitrobarbituric acid with 600 cc of concentrated

hydrochloric acid.

Heat the mixture on a boiling water bath.

To the hot mixture, gradually add 250 g (2.1 gram atoms) of mossy tin over a period of

approximately 30 minutes.

Continue heating until the yellow color of the nitrobarbituric acid disappears.

Add approximately 3 L more of concentrated hydrochloric acid and heat until all the solid

material dissolves.

Add Norite to the hot solution and filter the mixture through a sintered-glass funnel.

Allow the filtrate to stand in an icebox overnight to precipitate the uramil.

Collect the precipitated uramil on a filter and wash it thoroughly with dilute hydrochloric acid,

followed by a final wash with water.

To recover additional product, concentrate the filtrate under reduced pressure to about 1 L

and cool it overnight.

Collect the second crop of uramil on a Büchner funnel and combine it with the first batch.

Dry the uramil in a desiccator over concentrated sulfuric acid, and then transfer it to a

desiccator containing 40% sodium hydroxide to remove any residual hydrochloric acid.

Synthesis Pathway Visualization
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The following diagram illustrates the workflow for the synthesis of uramil via the reduction of

nitrobarbituric acid.
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Uramil Synthesis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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